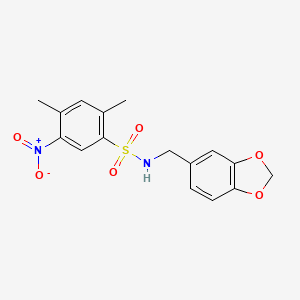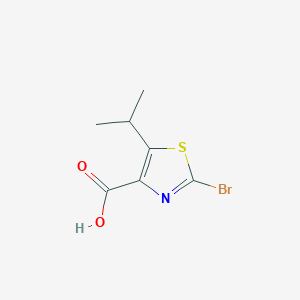
3-fluoro-4-methoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-fluoro-4-methoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide” is a chemical compound with potential applications in various fields of research and industry. It is part of a class of compounds known as anilides .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of fluorine or fluorine-containing functional groups . For instance, the synthesis of similar pyrimidine derivatives involves a Diels–Alder reaction between key intermediates, followed by a reaction with hydrogen at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine moiety, which is a privileged structure in medicinal chemistry . The pyrimidine moiety has been found to exhibit a wide range of pharmacological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds often involve fluorination. For example, the fluorination of 3-bromo-4-nitropyridine N-oxide produced 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 338.342. Other properties such as boiling point and density are predicted to be 799.1±60.0 °C and 1.40±0.1 g/cm3 respectively .
科学的研究の応用
Glucokinase Activation for Diabetes Treatment
The compound 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methyl pyridin-2-yl)-benzamide was identified as a potent glucokinase activator. It demonstrated significant potential in the treatment of type 2 diabetes by increasing glucose uptake and reducing blood glucose levels without the risk of hypoglycemia, showcasing favorable pharmacokinetics and safety margins (Kaapjoo Park et al., 2014).
Cancer Imaging and Treatment
Another study synthesized 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent for imaging B-Raf(V600E) in cancers. This highlights the role of structurally similar compounds in developing diagnostic tools for cancer (Min Wang et al., 2013).
Modulation of Metabotropic Glutamate Receptors
Research on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, including compounds with similar structures, has explored their effects on modulating the metabotropic glutamate-5 receptor. This could have implications for treating neurological disorders (T. de Paulis et al., 2006).
ATM Kinase Inhibition for Cancer Therapy
The discovery of novel 3-quinoline carboxamides as selective inhibitors of the ATM kinase, a critical enzyme in DNA damage response, presents a strategy for enhancing cancer therapy. Such compounds, by inhibiting ATM kinase, could potentiate the effects of DNA-damaging agents in cancer treatment (S. Degorce et al., 2016).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, contributes to understanding the metabolic pathways of similar compounds in humans, focusing on the identification of primary metabolites and their implications for drug efficacy and safety (Aishen Gong et al., 2010).
将来の方向性
特性
IUPAC Name |
3-fluoro-4-methoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-25-16-5-4-12(9-14(16)19)18(24)23-11-15-17(22-8-7-21-15)13-3-2-6-20-10-13/h2-10H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWCHBMOFHDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2815822.png)

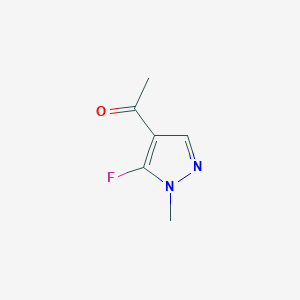
![benzyl N-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2815827.png)
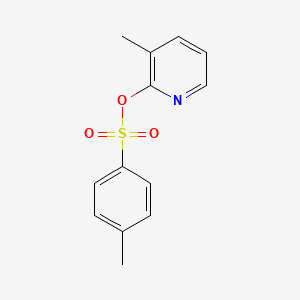
![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2815833.png)
![N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2815836.png)
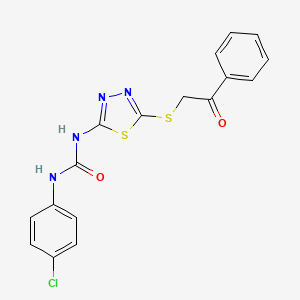
![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)

